M5 Muscarinic Receptor Selectivity: 5-OCF3 Indoline-2,3-dione Derivative vs. Pan-mAChR Comparator
The 5-OCF3-bearing indoline-2,3-dione derivative VU0238429 (ML129) achieved EC50 = 1.16 μM at human M5 receptor with >30 μM at M1 and M3 receptors, and no detectable activity at M2 and M4 . This represents >25-fold selectivity for M5 over other mAChR subtypes. In contrast, the precursor pan-Gq mAChR PAM lead lacking optimized substitution displayed potent activity across M1, M3, and M5 with no subtype discrimination [1]. Optimization centered on the 5-OCF3 indoline scaffold was essential for achieving this selectivity breakthrough.
| Evidence Dimension | Muscarinic receptor subtype selectivity (EC50) |
|---|---|
| Target Compound Data | VU0238429 (5-OCF3 indoline-2,3-dione derivative): M5 EC50 = 1.16 μM; M1 EC50 >30 μM; M3 EC50 >30 μM; M2, M4 = no activity |
| Comparator Or Baseline | Pan-Gq mAChR PAM lead (optimization starting point): active at M1, M3, M5 with no subtype selectivity; VU0119498 (M1-selective analog): M1 EC50 = 0.83 μM but M5 EC50 >10 μM |
| Quantified Difference | >25-fold selectivity for M5 over M1/M3; M5/M1 selectivity ratio >25× |
| Conditions | CHO cells co-expressing Gq protein; potentiation of acetylcholine-induced intracellular calcium mobilization |
Why This Matters
This selectivity profile enables specific pharmacological interrogation of M5 receptor function without confounding off-target muscarinic effects, a requirement that non-OCF3 indoline analogs fail to meet.
- [1] Bridges TM, Kennedy JP, Cho HP, Breininger ML, Gentry PR, Hopkins CR, Conn PJ, Lindsley CW. Chemical lead optimization of a pan Gq mAChR M1, M3, M5 positive allosteric modulator (PAM) lead. Part I: Development of the first highly selective M5 PAM. Bioorg Med Chem Lett. 2010;20(2):558-562. doi:10.1016/j.bmcl.2009.11.089. View Source
